Product packaging for Furo[2,3-b]pyridin-5-ol(Cat. No.:CAS No. 181526-33-0)

Furo[2,3-b]pyridin-5-ol

Cat. No.: B061338
CAS No.: 181526-33-0
M. Wt: 135.12 g/mol
InChI Key: BFMOJEAILMLAFI-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-5-ol is a high-value, fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those targeting kinase enzymes. Its structural motif, which combines a furan ring with a hydroxypyridine, is a privileged scaffold found in inhibitors for a range of therapeutic targets. Researchers utilize this compound to develop novel compounds for oncology, inflammation, and central nervous system (CNS) disorders, where its ability to engage in key hydrogen bonding and hydrophobic interactions within enzyme active sites is exploited. The electron-rich nature of the fused ring system makes it an excellent pharmacophore for modulating biochemical pathways. Supplied as a high-purity reference standard, this product is rigorously characterized to ensure identity and quality, enabling reliable and reproducible research outcomes. It is intended for use in lead optimization, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B061338 Furo[2,3-b]pyridin-5-ol CAS No. 181526-33-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181526-33-0

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

furo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C7H5NO2/c9-6-3-5-1-2-10-7(5)8-4-6/h1-4,9H

InChI Key

BFMOJEAILMLAFI-UHFFFAOYSA-N

SMILES

C1=COC2=NC=C(C=C21)O

Canonical SMILES

C1=COC2=NC=C(C=C21)O

Synonyms

Furo[2,3-b]pyridin-5-ol (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for Furo 2,3 B Pyridin 5 Ol and Its Core Structure

Strategic Annulation Approaches to the Furo[2,3-b]pyridine (B1315467) System.

The construction of the furo[2,3-b]pyridine ring system is often achieved through the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) derivative. semanticscholar.org

Intramolecular Cyclization via Nucleophilic Aromatic Substitution (SNAr).

A prevalent strategy for synthesizing substituted furo[2,3-b]pyridines involves the intramolecular cyclization of a suitably functionalized pyridine precursor via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach typically utilizes a 2-halopyridine as the electrophilic partner. nih.gov

In a representative example, 2,5-dichloronicotinic acid can be converted to its corresponding ester. nih.gov The subsequent reaction with an alkoxide, such as that derived from ethyl 2-hydroxyacetate, initiates an SNAr reaction, displacing the 2-chloro group. nih.gov The resulting intermediate then undergoes an intramolecular cyclization to form the furo[2,3-b]pyridine ring system. nih.gov A revised and optimized route starting from 2,5-dichloronicotinic acid has been developed for the gram-scale synthesis of 5-chlorofuro[2,3-b]pyridin-3-ol. nih.gov This multi-step process involves esterification, a tandem SNAr-cyclization reaction with tert-butyl 2-hydroxyacetate, and subsequent tert-butyl ester cleavage and decarboxylation. nih.gov

Table 1: Key Steps in a Gram-Scale SNAr-Based Synthesis of a Furo[2,3-b]pyridine Intermediate nih.gov

StepReactantsReagents and ConditionsProductYield
12,5-Dichloronicotinic acidH₂SO₄, Mg₂SO₄, ᵗBuOH, CH₂Cl₂tert-Butyl 2,5-dichloronicotinate92%
2tert-Butyl 2,5-dichloronicotinate, tert-butyl 2-hydroxyacetateNaH, THF, 0–50 °Ctert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate86%
3tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylateTFA, CH₂Cl₂5-Chlorofuro[2,3-b]pyridin-3-ol89%

It's noteworthy that the electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, a key principle in SNAr reactions. pearson.com The favorability of intramolecular cyclizations, particularly for forming five- and six-membered rings, is a well-established concept in organic synthesis. masterorganicchemistry.com

Palladium-Catalyzed Cycloaddition and Cross-Coupling Strategies for Furo[2,3-b]pyridines.

Palladium catalysis offers a powerful and versatile toolkit for the synthesis of furo[2,3-b]pyridines. These methods often involve the construction of the furan ring through C-C and C-O bond formations.

One-pot syntheses combining Sonogashira couplings with Wacker-type heteroannulations have been reported. nih.gov Another approach involves the palladium-catalyzed coupling of acetylenes with iodopyridones to generate key intermediates for furo[2,3-b]pyridine synthesis. acs.org Furthermore, palladium-catalyzed branching cyclizations of enediyne-imides have been developed to produce polysubstituted furo[2,3-b]pyridines. acs.org

A multi-catalytic protocol has been presented that utilizes a sequence of gold, palladium, and phosphoric acid catalysis. rsc.orgrsc.org This method enables a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and a carbonate of 4-hydroxy-2-cyclopentenone, yielding diverse furo[2,3-b]pyridine derivatives in good to excellent yields and selectivities. rsc.orgrsc.org Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes via cyclization and N-H/C annulation has also been reported. researchgate.net

The strategic placement of functional groups, such as chloro and triflate groups, on the furo[2,3-b]pyridine core allows for subsequent chemoselective palladium-mediated cross-coupling reactions at the 3- and 5-positions, enabling further diversification of the scaffold. nih.gov

Metal-Free Conditions for Furo[2,3-b]pyridine Ring Formation.

To enhance the sustainability of synthetic processes, metal-free approaches to furo[2,3-b]pyridine synthesis have been developed. smolecule.comresearchgate.net These methods often proceed under mild conditions. researchgate.netacs.orgnih.gov

One such strategy involves the intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net This approach has been successfully applied to produce a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in yields ranging from 50-91%. researchgate.netacs.orgnih.gov The reaction is typically carried out using reagents like trifluoroacetic anhydride (B1165640) or acetic anhydride as cyclizing agents in solvents such as dichloromethane (B109758) or toluene (B28343) at temperatures between 25–60°C.

Two distinct transition-metal-free synthetic methods have been developed based on an intramolecular nucleophilic addition/rearomatization strategy, noted for their operational simplicity and broad substrate scope. researchgate.net

Synthesis of Furo[2,3-b]pyridine Derivatives from Pyridine N-Oxide Precursors.

The use of pyridine N-oxide precursors is a prominent metal-free strategy for constructing the furo[2,3-b]pyridine skeleton. smolecule.comias.ac.inresearchgate.net This methodology typically yields 2,3-substituted furo[2,3-b]pyridines. ias.ac.in

The synthesis commences with a pyridine-N-oxide derivative which, under mild, metal-free conditions and in the presence of an appropriate acyl chloride, undergoes cyclization to form the furo[2,3-b]pyridine core. researchgate.net This method has proven effective for generating a variety of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines. acs.orgnih.gov The reactivity of the resulting furo[2,3-b]pyridine framework can be further exploited through C-H functionalization reactions. researchgate.netacs.orgnih.govresearchgate.net

Table 2: Synthesis of Furo[2,3-b]pyridines from Pyridine-N-oxide Derivatives acs.orgnih.gov

Starting MaterialReagentConditionsProductYield
Pyridine-N-oxide derivativeAcyl chlorideMild, metal-free2-(Alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridine50-91%

Multicomponent Reaction (MCR) Strategies Applicable to the Furo[2,3-b]pyridine Scaffold.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most of the atoms of the starting materials. tcichemicals.com This approach offers significant advantages in terms of step-economy and atom economy. tcichemicals.com

While direct MCRs for the synthesis of furo[2,3-b]pyridin-5-ol are not extensively detailed, the principles of MCRs can be applied to construct the core scaffold. For instance, a Pd(II)-catalyzed multicomponent protocol involving β-ketodinitriles and buta-1,3-diynes has been reported for the synthesis of furo[2,3-b]pyrrolo[2,3-d]pyridines, demonstrating the power of MCRs in building complex heterocyclic systems. researchgate.net

The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction, has been shown to produce furo[2,3-c]pyridine (B168854) skeletons under specific conditions, highlighting the potential for MCRs to access various furopyridine isomers. nih.govacs.org

Cascade and Tandem Reaction Sequences Towards this compound Derivatives.

Cascade and tandem reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, provide an elegant and efficient pathway to complex molecules like this compound derivatives.

A multi-catalytic relay process involving gold, palladium, and phosphoric acid catalysis exemplifies a cascade approach to enantioenriched furo[2,3-b]pyridines. rsc.orgrsc.org This sequence involves a cycloisomerization followed by an asymmetric [4+2] cycloaddition. rsc.orgrsc.org

Another example is a transition-metal-free cascade reaction that proceeds by trapping an in situ generated 1,4-oxazepine (B8637140) intermediate. researchgate.net This intermediate, formed from a base-promoted 7-exo-dig cyclization of an N-propargyl enaminone, can be trapped with aldehydes to furnish dihydrofuro[2,3-b]pyridines in moderate to high yields. researchgate.net

Furthermore, BF₃·OEt₂-promoted cascade reactions between tryptophols and propargylic alcohols have been shown to construct indole-containing heterocycles, including cyclopenta[b]furo[2,3-b]indoles, demonstrating the utility of Lewis acid catalysis in initiating complex cyclization cascades. rsc.org

Process Optimization and Scalable Synthesis of Furo[2,3-b]pyridine Intermediates

The development of robust and scalable synthetic routes to furo[2,3-b]pyridine intermediates is crucial for facilitating medicinal chemistry research and enabling the production of these valuable compounds on a larger scale. nih.govnih.gov Researchers have focused on optimizing reaction conditions to improve yields, reduce the number of purification steps, and ensure the process is amenable to gram-scale or larger synthesis. nih.govresearchgate.net

A significant advancement in this area is a concise, four-step synthesis that provides access to furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, which are ideal for subsequent palladium-mediated cross-coupling reactions. nih.govnih.gov This optimized route is noteworthy for requiring only a single chromatographic purification step, making it highly efficient for multi-gram scale production. nih.gov

The synthesis commences with the conversion of 2,5-dichloronicotinic acid to its ethyl ester. nih.gov This is followed by a nucleophilic aromatic substitution (SNAr) reaction with ethyl 2-hydroxyacetate. The deprotonated hydroxyacetate displaces the 2-chloro group, and a subsequent intramolecular cyclization forms the furo[2,3-b]pyridine core. nih.gov The initial steps of this process, from the starting acid to the cyclized furo[2,3-b]pyridine, can be performed on a gram scale without the need for column chromatography. nih.gov

Alternative strategies for constructing the furo[2,3-b]pyridine skeleton include palladium(II)-catalyzed reactions. acs.org One such method involves the reaction of β-keto dinitriles and alkynes, which is proposed to proceed through an acid-mediated cyclization to form 2-aminofuran-3-carbonitrile (B147697) intermediates, followed by an N–H/C annulation to yield the fused heterocyclic system. acs.org Another approach utilizes the heterocyclization of pyridine-N-oxide derivatives under mild, metal-free conditions to produce 2,3-substituted furo[2,3-b]pyridines. researchgate.net

The Thorpe-Ziegler cyclization of 3-cyano-(2H)-pyridones represents another efficient method, achieving yields greater than 80% for certain derivatives. eurjchem.com Furthermore, one-pot tandem syntheses, such as the simultaneous cyclization and reduction of a nitro-substituted furan precursor using a palladium on carbon (Pd/C) catalyst, have been developed to streamline the process and reduce purification requirements.

Optimization of reaction conditions has also been explored through the use of microwave irradiation, which can significantly shorten reaction times compared to conventional heating. For instance, the synthesis of certain furo[3,2-b]pyrrole derivatives saw a 50-80% reduction in reaction time. Solvent screening has also been identified as a critical factor, with polar aprotic solvents like DMF often enhancing cyclization efficiency.

These optimized and scalable synthetic methodologies provide a practical and efficient toolkit for the synthesis of functionalized furo[2,3-b]pyridine intermediates, thereby enabling extensive structure-activity relationship (SAR) studies and supporting the development of new therapeutic agents. nih.govresearchgate.net

Research Findings on the Synthesis of Furo[2,3-b]pyridine Intermediates

Starting MaterialReagents and ConditionsProductYieldScalePurificationReference
2,5-Dichloronicotinic acidi) EtOH, H₂SO₄, 80 °C, 16 hEthyl 2,5-dichloronicotinate95%Gram scaleNot required nih.gov
Ethyl 2,5-dichloronicotinate1.1 eq. Ethyl 2-hydroxyacetate, 3.5 eq. NaH, THF, 0–70 °C, 3 hEthyl 5-chloro-3-(ethoxycarbonyl)furo[2,3-b]pyridine88%Gram scaleNot required nih.gov
Ethyl 5-chloro-3-(ethoxycarbonyl)furo[2,3-b]pyridineTFA5-Chlorofuro[2,3-b]pyridin-3(2H)-one89%Gram scaleNot required nih.gov
5-Chlorofuro[2,3-b]pyridin-3(2H)-oneTriflic anhydride, pyridine5-Chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate71%Multi-gramColumn Chromatography nih.gov
3-Cyano-(2H)-pyridonesSodium methoxideFuro[2,3-b]pyridine derivatives>80%Not specifiedNot specified eurjchem.com
Nitro-substituted furan precursorH₂, Pd/C, acetic acidFuro[2,3-b]pyridin-6-ylmethanamine76%Not specifiedReduced steps
Fluoropyridines and 2-bromophenyl acetatesDirected ortho-lithiation, zincation, Negishi cross-coupling, SNArBenzofuro[2,3-b]pyridines63-88%Not specifiedOne-pot acs.org

Chemical Transformations and Derivatization Strategies of the Furo 2,3 B Pyridine Scaffold

Regioselective Functionalization of the Furo[2,3-b]pyridine (B1315467) Core

The functionalization of the furo[2,3-b]pyridine core is a critical aspect of its application in medicinal chemistry, particularly for its use as a hinge-binding isostere in kinase inhibitors. nih.gov Achieving regioselectivity is paramount for establishing clear structure-activity relationships (SAR). nih.gov The reactivity of the scaffold is dictated by the electronic nature of its constituent rings; the furan (B31954) ring is electron-rich, while the pyridine (B92270) ring is electron-deficient. nih.gov

Synthetic strategies often focus on installing functional handles at specific positions, such as C3 and C5, to allow for subsequent diversification via cross-coupling reactions. nih.gov A common approach involves the construction of the furo[2,3-b]pyridine ring system from appropriately substituted pyridine precursors. For instance, a synthetic route starting from 2,5-dichloronicotinic acid allows for the creation of a 5-chlorofuro[2,3-b]pyridin-3-ol intermediate. nih.gov The hydroxyl group at the C3 position and the chloro group at the C5 position serve as orthogonal handles for further selective modifications. nih.gov

Predictive models based on ¹H NMR chemical shifts can help anticipate the regioselectivity of reactions, with the 5-position often being the least reactive. nih.gov To overcome challenges in functionalizing less reactive positions, switching to more reactive intermediates, such as bromo-substituted derivatives, has been explored, although yields can be variable. nih.gov Another effective strategy involves the use of pyridine N-oxides, which can direct regioselective functionalization at the C2 and C8 positions under mild conditions. researchgate.net

Palladium-Mediated Derivatization at Specific Positions of Furo[2,3-b]pyridines (e.g., C-3, C-5)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the furo[2,3-b]pyridine scaffold, enabling the introduction of a wide variety of substituents at specific positions. nih.gov These methods are particularly valuable for building molecular complexity in the later stages of a synthetic sequence. nih.gov

A notable strategy involves creating a di-substituted furo[2,3-b]pyridine core bearing orthogonal reactive sites, such as a triflate at the C-3 position and a chlorine atom at the C-5 position. nih.gov This design allows for sequential and chemoselective palladium-catalyzed couplings. The more reactive triflate group at C-3 can be selectively coupled first. For example, a Suzuki reaction using a palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) catalyst and cesium carbonate can effectively install an aryl group at the C-3 position in high yield. nih.gov

Following the initial coupling at C-3, the less reactive chloro group at the C-5 position can be targeted under different palladium-catalyzed conditions. A system employing a more active catalyst, such as one generated from Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like XPhos, can efficiently mediate a second Suzuki coupling to introduce another substituent at the C-5 position. nih.gov This sequential approach provides precise control over the final structure. nih.gov

One-pot, multi-component syntheses mediated by palladium have also been developed to construct functionalized furo[2,3-b]pyridones. nih.gov These reactions can assemble the core structure by integrating sequential Sonogashira and Wacker-type heteroannulation processes from simple starting materials like 3-iodopyridones, terminal alkynes, and organic halides. nih.gov

Table 1: Sequential Palladium-Catalyzed Suzuki Couplings on a Furo[2,3-b]pyridine Core nih.gov

Position Leaving Group Catalyst System Product Yield
C-3 Triflate Pd(PPh₃)₄, Cs₂CO₃ 3-Aryl-5-chlorofuro[2,3-b]pyridine 92%

C-H Functionalization Studies on Furo[2,3-b]pyridine Derivatives

Direct C-H functionalization represents an atom-economical and efficient strategy for modifying the furo[2,3-b]pyridine scaffold, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.netnih.gov Research has explored the reactivity of different positions on the heterocyclic core towards various C-H activation methods. researchgate.netresearchgate.netnih.gov

The pyridine moiety of the furo[2,3-b]pyridine system has been successfully functionalized through C-H amination and borylation reactions. researchgate.netnih.gov These transformations provide direct access to nitrogen- and boron-containing derivatives, which are valuable intermediates for further synthetic elaboration. researchgate.netnih.gov However, not all C-H functionalization methods have proven equally effective; for instance, C-H fluorination and radical C-H arylation processes on this scaffold were found to be less efficient. researchgate.netnih.gov

In addition to modifying the pyridine ring, the furan portion has also been targeted. Rhodium-catalyzed direct arylation has been shown to chemoselectively install aryl groups at the C-2 position of furo[2,3-b]pyridine with yields ranging from 53% to 94%. researchgate.net This method is even applicable to the direct modification of the natural furoquinoline alkaloid dictamnine. researchgate.net

Table 2: C-H Functionalization Reactions on the Furo[2,3-b]pyridine Scaffold

Position Reaction Type Catalyst/Reagents Key Findings Reference(s)
Pyridine Moiety C-H Amination Not specified Successful functionalization achieved. researchgate.net, nih.gov
Pyridine Moiety C-H Borylation Not specified Successful functionalization achieved. researchgate.net, nih.gov

Ring-Opening and Rearrangement Reactions of the Furo[2,3-b]pyridine System

While the furo[2,3-b]pyridine core is generally stable, particularly under basic conditions, both the furan and pyridine rings can participate in ring-opening and rearrangement reactions under specific conditions, leading to novel heterocyclic structures. researchgate.netnih.govresearchgate.net

An interesting transformation involves the nucleophilic opening of the furan ring. researchgate.net The reaction of 2,3-substituted furo[2,3-b]pyridines with hydrazine (B178648) can lead to the ring-opening of the furan moiety, generating a valuable pyridine-dihydropyrazolone scaffold. researchgate.netnih.gov Another notable example is the base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridines. This reaction proceeds through a nucleophilic opening of the furan ring to ultimately form 3-(oxazol-4-yl)pyridin-2-ones. researchgate.net

Rearrangements can also be key steps in the synthesis of the furo[2,3-b]pyridine system itself. For example, the treatment of 4-cyanodihydroazepines with aqueous alcoholic silver nitrate (B79036) leads to a rearrangement where a 4,7-dihydrofuro[2,3-b]pyridine is a key intermediate in the formation of the final furo[2,3-b]pyridine product. cdnsciencepub.com Additionally, photochemical and thermal rearrangements of 3-acyl-3H-azepine derivatives can induce ring contraction to produce various pyridine derivatives, including 2-phenylfuro[2,3-b]pyridine. bohrium.com

Table 3: Mentioned Chemical Compounds

Compound Name
Furo[2,3-b]pyridin-5-ol
5-Chlorofuro[2,3-b]pyridin-3-ol
2,5-Dichloronicotinic acid
3-Aryl-5-chlorofuro[2,3-b]pyridine
3,5-Diaryl-furo[2,3-b]pyridine
Furo[2,3-b]pyridone
3-Iodopyridone
Dictamnine
Pyridine-dihydropyrazolone
3-Acylaminofuro[2,3-b]pyridine
3-(Oxazol-4-yl)pyridin-2-one
4-Cyanodihydroazepine
4,7-Dihydrofuro[2,3-b]pyridine
2-Phenylfuro[2,3-b]pyridine
3-Acyl-3H-azepine
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Sophisticated Spectroscopic and Chromatographic Methodologies for Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Furo[2,3-b]pyridin-5-ol and its Derivatives (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound and its analogues. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR spectroscopy is fundamental in determining the number and connectivity of protons within a molecule. For derivatives of furo[2,3-b]pyridine (B1315467), characteristic chemical shifts are observed for the protons on both the furan (B31954) and pyridine (B92270) rings. For instance, in a series of synthesized furo[2,3-b]pyridine derivatives, the H-4 proton of the thiophene (B33073) ring (a substituent in this case) resonated as a singlet at δ 7.12–7.16 ppm, while the H-5 proton of the pyridine ring also appeared as a singlet. researchgate.net The protons of substituent groups, such as a methyl group attached to a carbonyl, can show singlet peaks around δ 2.24–2.28 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their local electronic environment. In furo[2,3-b]pyridine systems, the carbon atoms of the fused heterocyclic core and any substituents can be unambiguously assigned. For example, in a study of furo[2,3-d]pyrimidine (B11772683) derivatives, which share a similar furan ring fusion, the carbon atoms of the furan ring, C5 and C4a, were observed at δC 94.40 ppm and 92.55 ppm, respectively. nih.gov For certain furo[2,3-c]pyrazole systems, the carbon atoms of the pyrazole (B372694) and furan rings have been assigned in the regions of δ 115.0–116.3 for C-3, δ 113.1–113.9 for C-3a, δ 94.5–96.8 for C-4, δ 156.1–163.8 for C-5, and δ 168.4–169.0 ppm for C-6a. beilstein-journals.org

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete molecular structure. researchgate.neteurjchem.comresearchgate.netcolab.ws

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. researchgate.neteurjchem.comresearchgate.net

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons. researchgate.neteurjchem.comresearchgate.net

HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the substitution pattern on the furo[2,3-b]pyridine core. researchgate.neteurjchem.comresearchgate.net

The comprehensive analysis of these NMR data provides irrefutable evidence for the structure of newly synthesized this compound derivatives. researchgate.netacs.org

Technique Information Provided Typical Chemical Shift Ranges (ppm) for Furo[2,3-b]pyridine Derivatives
¹H NMR Number, environment, and connectivity of protons.Aromatic protons: δ 7.0-8.5; Substituent protons: variable.
¹³C NMR Carbon skeleton and electronic environment of carbons.Aromatic carbons: δ 90-170; Carbonyl carbons: δ 160-205.
COSY ¹H-¹H coupling networks (proton connectivity).Cross-peaks indicate adjacent protons.
HSQC Direct ¹H-¹³C correlations.Cross-peaks link protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Cross-peaks establish connectivity between molecular fragments.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis (e.g., ESI-MS, HR-ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For the characterization of this compound and its derivatives, various MS methods are employed.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. eurjchem.comresearchgate.netcolab.ws

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. researchgate.neteurjchem.comresearchgate.netcolab.ws This is crucial for confirming the molecular formula of newly synthesized compounds and distinguishing between isomers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, identifying impurities, and confirming the identity of the main product. High-resolution systems like quadrupole-time-of-flight (Q-TOF) can detect impurities at levels below 0.1%.

The fragmentation patterns observed in the mass spectra can also provide valuable structural information. While not explicitly detailed for this compound in the provided context, the fragmentation of the heterocyclic core and its substituents can help to confirm the proposed structure.

Technique Primary Information Application for this compound Derivatives
ESI-MS Molecular WeightDetermination of the mass of the parent molecule, often as [M+H]⁺. eurjchem.comresearchgate.netcolab.ws
HR-ESI-MS Exact Mass and Elemental CompositionConfirmation of the molecular formula and differentiation from isomers. researchgate.neteurjchem.comresearchgate.netcolab.ws
LC-MS Separation and Mass IdentificationAnalysis of reaction mixtures, impurity profiling, and confirmation of product identity.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Furo[2,3-b]pyridine Structures

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within the structure. For furo[2,3-b]pyridine derivatives, IR spectroscopy can confirm the presence of key functional groups.

For example, the formation of furo[2,3-b]pyridines from nicotinonitrile precursors can be monitored by the disappearance of the nitrile (C≡N) stretching vibration, which typically appears around 2220–2222 cm⁻¹, and the appearance of a new absorption band for the amine (N-H) vibration in the range of 3446–3506 cm⁻¹. researchgate.net The carbonyl (C=O) stretching frequency in both nicotinonitriles and furopyridines appears at distinct wavenumbers, for instance, 1728–1732 cm⁻¹ and 1627–1632 cm⁻¹, respectively. researchgate.net In another example, the IR spectrum of a substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-one derivative showed absorption bands at ν 3419 and 1662 cm⁻¹ corresponding to the imino (NH) and amidic carbonyl (C=O) groups, respectively. mdpi.com

Functional Group Typical IR Absorption Range (cm⁻¹) Significance in Furo[2,3-b]pyridine Chemistry
N-H (Amine) 3300 - 3500Confirms the presence of amino groups, often formed during cyclization reactions. researchgate.net
C=O (Carbonyl) 1630 - 1820Indicates the presence of ketone, ester, or amide functionalities. researchgate.netmdpi.com
C≡N (Nitrile) 2210 - 2260Its disappearance can signal the successful cyclization of a nicotinonitrile precursor. researchgate.net
O-H (Hydroxyl) 3200 - 3600 (broad)Indicates the presence of the hydroxyl group in this compound.
C-O-C (Ether) 1000 - 1300Characteristic of the furan ring.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds. For furo[2,3-b]pyridine derivatives, reversed-phase HPLC using C18 columns with mobile phases such as acetonitrile (B52724) and water (often with 0.1% trifluoroacetic acid) is a common method. The retention time is influenced by the hydrophobicity of the substituents on the furo[2,3-b]pyridine core. Purity is typically assessed by area normalization, with a purity of >95% often being the target for research compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. For certain pyrrolo[3,4-c]pyridine derivatives, silica (B1680970) gel coated plates with a mobile phase of butanol, acetic acid, and water have been used. ptfarm.pl

Column Chromatography is the standard method for the purification of synthesized compounds on a preparative scale. Silica gel is a common stationary phase, and the choice of eluent system is guided by TLC analysis. For some multi-step syntheses of furo[2,3-b]pyridines, purification by column chromatography may only be required for one of the steps, which is advantageous for scale-up. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a destructive technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and stoichiometric composition of the synthesized compound. scielo.br For example, for a synthesized furo[2,3-b]pyridine derivative with the formula C₂₀H₂₆N₄O₂S₂, the calculated percentages were C 57.39%, H 6.26%, and N 13.39%, while the found values were C 57.7%, H 6.45%, and N 13.63%, which are in good agreement. scielo.br This technique, often used in conjunction with high-resolution mass spectrometry, serves as a final confirmation of the molecular formula. researchgate.net

Technique Information Provided Application
Elemental Analysis Percentage composition of C, H, N, and other elements.Determination of the empirical formula and confirmation of stoichiometric composition. researchgate.netscielo.br

Theoretical and Computational Investigations of Furo 2,3 B Pyridin 5 Ol Reactivity and Structure

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals of Furo[2,3-b]pyridine (B1315467) Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of the furo[2,3-b]pyridine scaffold. nih.gov The furo[2,3-b]pyridine core is characterized by the fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring. scispace.comnih.gov This electronic arrangement governs its molecular properties and interactions.

Studies focusing on various derivatives of furo[2,3-b]pyridine have used DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), to investigate their electronic structure. nih.govresearchgate.net A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are crucial descriptors of chemical reactivity and kinetic stability. bohrium.com

For instance, in a study of 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, the HOMO was found to be distributed over the entire furo[2,3-b]pyridine moiety, while the LUMO was localized on the pyridinone ring. researchgate.net This distribution is indicative of potential intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net Similarly, investigations into 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides used DFT calculations to understand the HOMO-LUMO distributions in different conformations to explain their fluorescence properties. acs.org

The development of highly electron-deficient host materials for organic light-emitting diodes (OLEDs) has also utilized the furo[2,3-b]pyridine core. researchgate.net Computational analysis of a derivative, 3-(3-(carbazole-9-yl)phenyl) pyrido[3',2':4,5]furo[2,3-b]pyridine (CzPFP), confirmed its bipolar nature with distinct HOMO and LUMO localizations, which is essential for balanced charge transport in OLED devices. researchgate.net

Table 1: Calculated Electronic Properties of Selected Furo[2,3-b]pyridine Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-oneB3LYP/6-311+G(d,p)-5.32-1.683.64 researchgate.net
(2E)-3-(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrileB3LYP/6-311++G(d,p)-6.79-2.993.80 bohrium.com

Mechanistic Studies of Furo[2,3-b]pyridine-Forming Reactions using Computational Models

Computational models have been employed to understand the mechanisms of reactions that form the furo[2,3-b]pyridine skeleton. These studies provide insights into reaction pathways, transition states, and the feasibility of different synthetic routes.

One of the primary synthetic strategies involves a tandem nucleophilic aromatic substitution (SNAr) and cyclization sequence. nih.gov This process typically starts with a substituted 2-halopyridine which reacts with a hydroxyacetate ester. nih.gov For example, the synthesis of furo[2,3-b]pyridine-3-carboxylate derivatives involves the deprotonation of tert-butyl 2-hydroxyacetate with sodium hydride, followed by an SNAr reaction with a 2,5-dichloronicotinic acid derivative and subsequent intramolecular cyclization. nih.gov While detailed computational mechanistic studies on this specific reaction for Furo[2,3-b]pyridin-5-ol are not widely available, the general mechanism is well-established. nih.gov

Another significant route is the heterocyclization of pyridine-N-oxides, which has been shown to produce 2,3-substituted furo[2,3-b]pyridines under mild, metal-free conditions. nih.govresearchgate.net This approach involves an intramolecular nucleophilic addition followed by a rearomatization step. researchgate.net

A mechanistically distinct synthesis involves the Cu(OAc)₂-mediated aromatization of an octahydrofuro[2,3-b]pyridine precursor using (diacetoxyiodo)benzene (B116549) (DIB) and iodine. clockss.org A proposed radical-based mechanism for this transformation involves initial radical formation at the C-7a position, followed by iodination, dehydroiodination, and subsequent radical formation at the C-6 position, ultimately leading to the aromatic furo[2,3-b]pyridine ring system through desulfonation and dehydrogenation steps. clockss.org

Table 2: Overview of Computationally Investigated Reaction Mechanisms for Furo[2,3-b]pyridine Synthesis

Reaction TypeKey StepsComputational InsightReference
Tandem SNAr-CyclizationNucleophilic attack of alkoxide, displacement of halide, intramolecular cyclizationFeasibility of the pathway established for substituted furopyridines. nih.gov
Heterocyclization of Pyridine-N-oxideIntramolecular nucleophilic addition, rearomatizationDeveloped as a metal-free synthetic method. nih.govresearchgate.net
Radical-Mediated AromatizationRadical formation, iodination, dehydroiodination, aromatizationA plausible, though not fully confirmed, mechanism for the aromatization of saturated precursors. clockss.org

Prediction and Analysis of Spectroscopic Parameters through Computational Chemistry

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of furo[2,3-b]pyridine systems. Time-dependent density functional theory (TD-DFT) is widely used to calculate electronic absorption spectra (UV-Vis), while DFT calculations can accurately predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. scispace.comresearchgate.netrsc.orgnih.gov

The UV-Vis absorption spectra of furo[2,3-b]pyridine derivatives typically show characteristic bands attributed to π → π* and n → π* transitions within the fused ring system. researchgate.netresearchgate.net Computational studies using TD-DFT have successfully reproduced experimental spectra, allowing for precise assignment of electronic transitions. scispace.comresearchgate.netsemanticscholar.org For example, calculations on 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1) showed that the results from TD-DFT were in agreement with the experimentally determined spectra. scispace.comsemanticscholar.org These calculations can also predict how the spectra will shift in different solvents, which is modeled using approaches like the Polarizable Continuum Model (PCM). bohrium.com

Theoretical calculations of vibrational frequencies using DFT have been shown to be in good agreement with experimental FT-IR spectra after applying appropriate scaling factors. nih.govnih.gov This allows for a detailed assignment of vibrational modes. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts, which often show a high correlation with experimental data and aid in structure elucidation. nih.govnih.govosi.lv

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Furo[2,3-b]pyridine Analog

Spectroscopic TechniqueExperimental Observation (λmax or δ)Computational MethodCalculated Value (λmax or δ)Reference
UV-Vis (in THF)376.7 nmTD-DFT/B3LYP/6-311+G(d,p)~370 nm researchgate.net
1H NMRExperimental shifts availableGIAOTheoretical shifts consistent with experimental data nih.govnih.gov
13C NMRExperimental shifts availableGIAOTheoretical shifts consistent with experimental data nih.govnih.gov

Structure-Reactivity and Structure-Property Relationships Derived from Computational Data for Furo[2,3-b]pyridines

Computational data is crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models. These models correlate the chemical structure of furo[2,3-b]pyridine derivatives with their biological activities or physical properties. mdpi.comchemrevlett.com

For instance, QSAR studies have been performed on various pyridine-containing heterocycles to understand the structural requirements for their biological activity, such as kinase inhibition. mdpi.com In these models, descriptors derived from computational chemistry, such as electronic parameters (e.g., HOMO/LUMO energies) and steric parameters (e.g., polar surface area), are used to build a mathematical relationship with the observed activity (e.g., IC₅₀ values). mdpi.com

While specific QSAR models for this compound are not extensively documented, studies on related furo/thieno pyridine derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These studies provide insights that can guide the rational design of new, more potent compounds. For example, a 3D-QSAR study on alkyl amide functionalized furo/thieno pyridine derivatives as potential anticancer agents provided a strong basis for designing inhibitors for various cancer cell lines. researchgate.net

DFT calculations also inform structure-activity relationship (SAR) studies by providing insights into molecular geometry, charge distribution, and reactivity sites. rsc.org For example, the analysis of the molecular electrostatic potential (MEP) map can identify regions susceptible to electrophilic or nucleophilic attack, thereby explaining the observed reactivity of the furo[2,h3-b]pyridine core. bohrium.com

Furo 2,3 B Pyridine As a Core Scaffold in Synthetic Organic Chemistry Research

Strategic Use of the Furo[2,3-b]pyridine (B1315467) Scaffold in Novel Heterocycle Synthesis

The furo[2,3-b]pyridine core is a versatile platform for the construction of more complex, novel heterocyclic systems. Its inherent reactivity and the ability to introduce functional groups at specific positions allow for its strategic use in multi-step synthetic sequences. Researchers have developed various synthetic routes to the core itself, which then serve as starting points for further elaboration. nih.gov

Common synthetic strategies to access the furo[2,3-b]pyridine scaffold include:

Tandem Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov

Cyclization from substituted pyridines. For instance, a concise four-step synthesis starting from a trisubstituted pyridine (B92270) has been developed to produce the furo[2,3-b]pyridine core on a gram scale, featuring functional handles for subsequent modifications. nih.gov

Heterocyclization of pyridine N-oxides , which typically yields 2,3-substituted furo[2,3-b]pyridines. nih.govresearchgate.net

Once synthesized, the furo[2,3-b]pyridine scaffold is used as a key intermediate. The amino, amide, or ester groups, often incorporated into the initial structure (e.g., 3-aminofuro[2,3-b]pyridines), are particularly suitable for further heterocyclization reactions. researchgate.net This approach has been used to build fused-ring systems, such as pyrimidines fused to the furopyridine core, leading to novel tricyclic structures. nih.gov For example, 3-amino-furo[2,3-b]pyridines can react with various reagents to form tricyclic formamidines and other complex pyrimidine (B1678525) derivatives. nih.gov These transformations underscore the scaffold's utility in generating structurally diverse molecules that would be difficult to access through other synthetic routes.

Scaffold Diversification Strategies for Generating Chemical Libraries for Research Purposes

The generation of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery and chemical biology. The furo[2,3-b]pyridine framework is well-suited for this purpose due to the availability of multiple sites for diversification. The primary goal is to create a collection of related compounds with varied substituents to explore structure-activity relationships (SAR). nih.gov

Key diversification strategies include:

Chemoselective Cross-Coupling Reactions: A significant advancement in the use of the furo[2,3-b]pyridine scaffold was the development of a synthetic route that installs distinct functional handles at the 3- and 5-positions, such as a triflate and a chloro group. nih.gov This allows for sequential and chemoselective palladium-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents at these two positions. nih.gov

C-H Activation/Functionalization: More recent methods have focused on the direct functionalization of C-H bonds on the furo[2,3-b]pyridine core. This modern approach avoids the need for pre-functionalized starting materials. For example, a metal-free C-H amination has been reported, allowing for the introduction of various amine groups. researchgate.net

Modification of Existing Functional Groups: Standard chemical transformations can be applied to functional groups already present on the scaffold. For instance, cyano-(2H)-pyridones can be converted to corresponding nicotinonitriles, which then undergo Thorpe-Ziegler cyclization to yield furo[2,3-b]pyridine derivatives that can be further modified. eurjchem.com

These strategies facilitate the creation of focused libraries of furo[2,3-b]pyridine analogues. molport.com The systematic variation of substituents allows researchers to fine-tune the properties of the resulting molecules, whether for optimizing biological activity or for developing chemical probes. nih.govacs.org

Table 1: Diversification Strategies for the Furo[2,3-b]pyridine Scaffold

Strategy Positions Reaction Type Purpose Reference
Chemoselective Cross-Coupling 3- and 5-positions Palladium-mediated (e.g., Suzuki) Introduction of diverse aryl, alkyl, or amino groups. nih.gov
C-H Functionalization Various Metal-free C-H amination Direct introduction of amine functionalities. researchgate.net
Thorpe-Ziegler Cyclization Forms the furan (B31954) ring Intramolecular cyclization Creation of the core scaffold with substituents for further modification. eurjchem.com

Comparative Synthetic Utility with Isomeric Fused Furo-pyridines (e.g., Furo[3,2-b]pyridine (B1253681), Furo[2,3-c]pyridine)

The furo[2,3-b]pyridine system is one of four possible isomers of fused furopyridines, the others being furo[3,2-b]pyridine, furo[2,3-c]pyridine (B168854), and furo[3,2-c]pyridine. grafiati.com Each isomer possesses a unique arrangement of the furan oxygen and the pyridine nitrogen, leading to distinct electronic properties, reactivity, and ultimately, different applications in synthetic and medicinal chemistry.

Furo[3,2-b]pyridine: This isomer has been extensively explored as a "privileged scaffold" for the development of highly selective protein kinase inhibitors. researchgate.netnih.gov Synthetic strategies often rely on the chemoselective functionalization of a di-halogenated (e.g., 5-chloro-3-iodofuro[3,2-b]pyridine) core, similar to the approach used for the furo[2,3-b] isomer. bohrium.com This scaffold has proven particularly effective for targeting kinases like CLK, HIPK, and CK1. researchgate.netbohrium.com The specific geometry of the furo[3,2-b]pyridine core appears to be highly compatible with the ATP-binding sites of these enzymes.

Furo[2,3-c]pyridine: The synthesis of this isomer can be more challenging. One notable route involves an "unusual" outcome of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. acs.orgnih.gov This scaffold has also been used to generate libraries of novel tricyclic systems, such as triazolo[4′,5′:4,5]furo[2,3-c]pyridines. acs.org Its synthetic utility is geared towards accessing specific polycyclic architectures that are not as readily available from the other isomers.

Furo[2,3-b]pyridine: Compared to its isomers, the furo[2,3-b]pyridine scaffold is prominent as a bioisostere for azaindoles and has been investigated for its potential as an anticancer agent and as a cannabinoid receptor modulator. nih.govcolab.wssmolecule.com Its synthesis is well-established, with scalable routes that provide handles for extensive diversification, making it highly valuable for generating libraries for broad biological screening. nih.gov

Table 2: Comparison of Isomeric Furo-pyridines

Scaffold Key Synthetic Feature Primary Application Focus Representative Target Class Reference
Furo[2,3-b]pyridine Scalable synthesis with 3,5-position handles. Bioisostere for kinase inhibitors, anticancer agents. Kinases, Cannabinoid Receptors. nih.govcolab.ws
Furo[3,2-b]pyridine Chemoselective coupling of 3,5-dihalo derivatives. Highly selective kinase inhibitors. CLK, HIPK, CK1 Kinases. researchgate.netbohrium.com

| Furo[2,3-c]pyridine | Accessed via unusual GBB reaction. | Platform for novel polycyclic heterocycles. | N/A (focus on synthetic diversity). | acs.orgnih.gov |

Exploration of Furo[2,3-b]pyridine Derivatives in Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The furo[2,3-b]pyridine scaffold has emerged as a valuable core for the development of such probes. smolecule.comsmolecule.com

The suitability of this scaffold for probe development stems from several factors:

Tunable Selectivity: As an isostere of promiscuous scaffolds like azaindole, the furo[2,3-b]pyridine core can be used to modify the hydrogen-bonding interactions between a ligand and a kinase's hinge region. This can improve the selectivity profile of an inhibitor without sacrificing potency, a critical feature for a good chemical probe. nih.gov

Structural Rigidity and Defined Exit Vectors: The fused bicyclic structure provides a rigid foundation, which helps in positioning substituents in defined regions of space to interact with a target protein. The synthetic handles at positions 3 and 5 allow for the systematic exploration of these interactions. nih.gov

Incorporation of Reporter Tags: The versatile functionalization chemistry allows for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups, which are necessary for many chemical biology applications, such as target identification and imaging.

Derivatives like Furo[2,3-b]pyridine-6-methanamine and Furo[2,3-b]pyridine-4-carboxamide serve as useful starting points or probes themselves in exploring biological systems. smolecule.comsmolecule.com The development of potent and selective kinase inhibitors based on the furo[3,2-b]pyridine scaffold, such as probes for CLK1/2/4, further highlights the general utility of the furopyridine family in creating high-quality chemical tools for biological research. bohrium.com

Q & A

Q. Advanced Research Focus

  • NMR analysis : Vicinal coupling patterns (e.g., doublets for protons adjacent to pyridinic nitrogen) confirm ring closure and substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes between isobaric intermediates (e.g., dehalogenated vs. halogenated products).
  • X-ray crystallography : Resolves stereochemical ambiguities in fused-ring systems .

What pharmacological targets are associated with this compound scaffolds?

Q. Advanced Research Focus

  • Kinase inhibition : Derivatives show promise as Cyclin-dependent kinase 2 (CDK2) inhibitors, validated via molecular docking and MD simulations .
  • Anti-inflammatory activity : Furopyridine analogs modulate COX-2 and NF-kappaB pathways, though direct mechanistic studies on this compound are pending .

How do computational methods enhance the design of this compound-based therapeutics?

Q. Advanced Research Focus

  • Molecular docking : Predict binding affinities to targets like CDK2 using AutoDock or Schrödinger Suite .
  • DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability.
  • ADMET profiling : Use tools like SwissADME to assess drug-likeness and toxicity risks .

What strategies optimize reaction yields in this compound synthesis?

Q. Basic Research Focus

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst systems : Pd/C or CuI improve cross-coupling efficiency in halogenated precursors .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in fused-ring formation .

How is regioselectivity achieved in annulation reactions for this compound derivatives?

Q. Advanced Research Focus

  • Tandem [3+3] annulation : Combine β-(2-chloroaroyl) thioacetanilides with aromatic aldehydes under microwave irradiation for fused tricyclic systems .
  • Steric/electronic control : Electron-withdrawing groups (e.g., -CF₃) direct cyclization to less hindered positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.